molecular formula C20H19FN4O2S2 B3702401 N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B3702401
M. Wt: 430.5 g/mol
InChI Key: DNRZLRQGOMEEEW-UHFFFAOYSA-N
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Description

N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a fluorobenzamide moiety, and an ethyl-methylaniline group

Preparation Methods

The synthesis of N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with suitable alkylating agents.

    Coupling with 2-Fluorobenzamide: The final step involves coupling the thiadiazole intermediate with 2-fluorobenzamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, such as kinases or proteases, which play a role in cell signaling and metabolism.

    Binding to Receptors: The compound can bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Inducing Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can be compared with other thiadiazole derivatives, such as:

    N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide: This compound also contains a thiadiazole ring but differs in its substituents and overall structure.

    N-[(4-ethyl-5-{[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide: This compound has a similar thiadiazole core but includes additional functional groups that confer different properties.

Properties

IUPAC Name

N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S2/c1-3-13-8-6-7-12(2)17(13)22-16(26)11-28-20-25-24-19(29-20)23-18(27)14-9-4-5-10-15(14)21/h4-10H,3,11H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRZLRQGOMEEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Reactant of Route 3
N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

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